1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one
Description
1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic spirocyclic compound featuring a chroman-4-one core fused to a piperidine ring, with a 2-(m-tolyloxy)acetyl group attached to the spiro nitrogen. This structure combines a rigid spirocyclic framework with a flexible acyl side chain, enabling interactions with biological targets such as enzymes or receptors. The compound is synthesized via a multi-step process involving spirocyclization of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone, Boc deprotection, and subsequent coupling with functionalized carboxylic acids using HATU/NEt₃ .
Properties
IUPAC Name |
1'-[2-(3-methylphenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-16-5-4-6-17(13-16)26-15-21(25)23-11-9-22(10-12-23)14-19(24)18-7-2-3-8-20(18)27-22/h2-8,13H,9-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGFHVYXLBXHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is to start with the formation of the chroman ring, followed by the introduction of the piperidine ring through cyclization reactions. The acetyl group and m-tolyloxy substituent are then introduced via acylation and etherification reactions, respectively. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes selecting cost-effective reagents, minimizing reaction steps, and employing continuous flow reactors to enhance efficiency and safety. The use of automated systems for monitoring and controlling reaction parameters can further improve the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1’-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or sulfonates can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols. Substitution reactions can result in a variety of derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
1’-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism of action of 1’-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and subsequently influencing cellular processes. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
Spiro[chroman-2,4'-piperidin]-4-one derivatives are a versatile class of molecules with modifications typically at the 1'-position. Below is a detailed comparison of 1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one with key analogs:
Physicochemical Properties
- Solubility: Quinoline-4-carbonyl derivatives (e.g., 12a) exhibit moderate aqueous solubility due to aromatic stacking, whereas sulfonyl-bridged analogs (e.g., 106) show improved solubility from polar sulfonyl groups .
- LogP: The m-tolyloxyacetyl substituent likely increases lipophilicity (predicted LogP ~3.5) compared to hydrophilic quinoline derivatives (LogP ~2.8–3.2) .
SAR (Structure-Activity Relationship) Insights
- Electron-Withdrawing Groups : Chloro or methoxy substituents on aryl rings enhance ACC inhibition (e.g., 12d: IC₅₀ = 483 nM) by stabilizing enzyme-ligand interactions .
- Spacer Length : Sulfonyl spacers (as in 106) improve anticancer activity by facilitating membrane penetration and target engagement .
- Steric Effects : Bulky substituents (e.g., 2-chlorophenyl in 12c) reduce potency due to steric clashes in the ACC binding pocket .
Biological Activity
1'-(2-(m-Tolyloxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a complex organic compound characterized by its spirocyclic structure, which combines a chroman ring and a piperidine ring with an acetyl group and an m-tolyloxy substituent. This unique arrangement has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H23NO3, and it possesses a distinctive three-dimensional conformation that influences its chemical reactivity and biological interactions. The presence of the m-tolyloxy group enhances the compound's lipophilicity and may contribute to its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. A notable mechanism involves the inhibition of acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid metabolism. In vitro studies have demonstrated that certain derivatives exhibit inhibitory effects in the low nanomolar range, suggesting potential applications in treating metabolic disorders such as obesity and diabetes.
Pharmacological Effects
The pharmacological effects of this compound can be summarized as follows:
- Metabolic Regulation : Inhibition of ACC leads to increased fat oxidation even on high-carbohydrate diets, indicating potential for weight management.
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various fungal and bacterial strains, showcasing its potential as an antimicrobial agent.
- Pain Management : Research indicates that derivatives of this compound may possess analgesic properties, making them candidates for pain relief therapies .
Case Studies
Several studies have explored the biological activity of this compound:
- Inhibition of ACC : A study demonstrated that a specific derivative significantly reduced the respiratory quotient in mice, indicating enhanced fat metabolism. This suggests therapeutic potential in obesity management.
- Antimicrobial Efficacy : Another investigation revealed that this compound exhibited notable activity against Candida albicans and Staphylococcus aureus, highlighting its promise as a broad-spectrum antimicrobial agent.
- Analgesic Properties : A patent application has reported the use of this compound in formulations aimed at treating pain, suggesting a pathway for further clinical development in analgesics .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity | Unique Features |
|---|---|---|---|
| 1'-(5-Bromo-2-chlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one | Spirocyclic | ACC inhibitor | Halogenated substituents enhance potency |
| 1'-(2-(4-Methoxyphenyl)quinoline-4-carbonyl)spiro[chroman-2,4'-piperidin]-4-one | Spirocyclic | Antimicrobial | Quinoline moiety provides additional activity |
| Spiro[chroman-2,4'-piperidin]-4-one derivatives | General class | Various | Diverse substituents lead to varied activities |
This table illustrates how this compound stands out due to its specific substituents and resultant biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
